2-(Morpholinomethyl)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholinomethyl)benzenethiol is an organic compound characterized by a benzene ring substituted with a morpholinomethyl group and a thiol group
Synthetic Routes and Reaction Conditions:
Mannich Reaction: One common synthetic route involves the Mannich reaction, where 2-(morpholinomethyl)benzene is reacted with formaldehyde and an amine under acidic conditions.
Michael Addition Reaction: Another method involves a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound in the presence of a base.
Industrial Production Methods: Industrial production typically involves optimizing these reactions to achieve high yields and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a thioether.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using alkyl halides in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thioethers: Resulting from reduction reactions.
Substituted Benzenethiols: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-(Morpholinomethyl)benzenethiol has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the creation of more complex molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: Its derivatives may have potential as therapeutic agents due to their biological activity.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism by which 2-(morpholinomethyl)benzenethiol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or activating them. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(Morpholinomethyl)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a thiol group.
2-(Morpholinomethyl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: 2-(Morpholinomethyl)benzenethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to similar compounds. This makes it particularly useful in specific chemical reactions and applications.
Does this cover everything you were looking for, or is there something more specific you'd like to know?
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c14-11-4-2-1-3-10(11)9-12-5-7-13-8-6-12/h1-4,14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQVKAJHYJPOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.